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Methyl 6-chloronaphthalene-1-carboxylate

Cat. No.: B11887449
CAS No.: 5471-30-7
M. Wt: 220.65 g/mol
InChI Key: DCNXTZFGXAOIIF-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Carboxylates in Contemporary Chemical Synthesis

Naphthalene carboxylates, the broader family to which Methyl 6-chloronaphthalene-1-carboxylate belongs, are of considerable importance in modern chemical synthesis. The naphthalene core, a fused bicyclic aromatic system, provides a rigid and well-defined scaffold. wikipedia.org The carboxylate group, on the other hand, offers a reactive handle for a variety of chemical transformations.

The versatility of naphthalene carboxylates is evident in their wide-ranging applications. They serve as crucial precursors in the industrial production of valuable chemicals like phthalic anhydride. wikipedia.org Furthermore, their derivatives are integral to the development of pharmaceuticals, materials with specific properties, and dyes. evitachem.com For instance, certain naphthalene-2-carboxamides have been designed and synthesized for their potential to reverse multidrug resistance in cancer. nih.gov The ability to introduce various functional groups onto the naphthalene ring system allows chemists to fine-tune the electronic and steric properties of the resulting molecules, making them suitable for a diverse array of applications. numberanalytics.com

Overview of Halogenated Naphthalene Derivatives in Academic Inquiry

The introduction of halogen atoms to the naphthalene framework gives rise to halogenated naphthalene derivatives, a class of compounds that has garnered significant attention in academic research. Halogenation can significantly alter the electronic properties and reactivity of the naphthalene ring. researchgate.net For example, the chlorination of naphthalene proceeds readily without a catalyst to yield 1-chloronaphthalene (B1664548). wikipedia.orgwikipedia.org

Researchers have explored the unique characteristics of halogenated naphthalenes for various applications. They have been investigated for their potential use in the development of high-performance n-type organic field-effect transistors (OFETs) and as intermediates in the synthesis of pharmaceuticals and agricultural chemicals. researchgate.netgoogle.com The position and nature of the halogen substituent can influence the compound's physical and chemical properties, making them a subject of ongoing study. northwestern.edu

Positioning of this compound as a Strategic Synthetic Intermediate

This compound stands out as a strategic intermediate in organic synthesis due to its trifunctional nature. The naphthalene scaffold provides a robust base, while the chlorine atom and the methyl carboxylate group offer two distinct points for chemical modification. evitachem.com

The primary route to synthesizing this compound is through the esterification of 6-chloronaphthalene-1-carboxylic acid with methanol (B129727), a reaction often catalyzed by an acid like sulfuric acid. evitachem.commasterorganicchemistry.commasterorganicchemistry.com This precursor acid, in turn, can be prepared through various methods. biosynth.com

The presence of the chlorine atom on the naphthalene ring opens up possibilities for nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. Simultaneously, the methyl ester group can be hydrolyzed back to the carboxylic acid or converted into other derivatives like amides, further expanding its synthetic utility. This dual reactivity makes this compound a versatile tool for chemists to construct complex molecular architectures for applications in medicinal chemistry and materials science. evitachem.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 5471-30-7
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol

This data is compiled from various chemical databases. evitachem.comepa.gov

Synthesis of this compound

The most common method for the preparation of this compound is the Fischer esterification of 6-chloronaphthalene-1-carboxylic acid.

Reaction:

6-chloronaphthalene-1-carboxylic acid + Methanol --(H⁺ catalyst)--> this compound + Water

This reaction is an equilibrium process and is typically carried out in the presence of an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid. evitachem.commasterorganicchemistry.commasterorganicchemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO2 B11887449 Methyl 6-chloronaphthalene-1-carboxylate CAS No. 5471-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5471-30-7

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 6-chloronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9ClO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,1H3

InChI Key

DCNXTZFGXAOIIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC(=C2)Cl

Origin of Product

United States

Elucidation of Synthetic Methodologies for Methyl 6 Chloronaphthalene 1 Carboxylate

Classical Esterification Routes to Methyl 6-chloronaphthalene-1-carboxylate

The most direct and traditional method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor. evitachem.com

The primary classical route for producing this compound is the Fischer esterification of 6-chloronaphthalene-1-carboxylic acid with methanol (B129727). evitachem.commasterorganicchemistry.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), and often involves using an excess of methanol, which can also serve as the solvent. evitachem.commasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com The subsequent elimination of water yields the final ester product. masterorganicchemistry.com

Table 1: Fischer Esterification for this compound Synthesis

Reactants Catalyst Solvent Conditions Byproduct

Carboxylic Acid Precursor Synthesis for Naphthalene (B1677914) Esters

The availability of the precursor, 6-chloronaphthalene-1-carboxylic acid, is crucial for the classical esterification route. Several methods can be employed for its synthesis.

One common approach is the direct chlorination of naphthalene-1-carboxylic acid. However, this method can present challenges with regioselectivity, potentially leading to a mixture of chlorinated isomers.

A more regioselective method involves a Grignard reaction. This process starts with a di-halogenated naphthalene, such as 1-bromo-6-chloronaphthalene. This starting material reacts with magnesium in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form a Grignard reagent. This organometallic intermediate is then carboxylated by bubbling carbon dioxide (CO₂) through the solution, typically at low temperatures (-78°C). Subsequent acidification with a dilute acid, like hydrochloric acid (HCl), yields the desired 6-chloronaphthalene-1-carboxylic acid.

Another pathway is the hydrolysis of the corresponding nitrile. The synthesis would begin with 6-chloro-1-cyanonaphthalene, which can be hydrolyzed under acidic or basic conditions to produce 6-chloronaphthalene-1-carboxylic acid.

Halogenation Techniques for Naphthalene Systems

Introducing a chlorine atom at the desired position on the naphthalene ring is a key step. Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609), and halogenation can sometimes proceed without a Lewis acid catalyst. spcmc.ac.in Direct chlorination of naphthalene typically yields 1-chloronaphthalene (B1664548) as the major product, along with smaller amounts of 2-chloronaphthalene (B1664065) and more highly substituted derivatives like dichloro- and trichloronaphthalenes. wikipedia.orgdocbrown.info

To achieve specific substitution patterns, such as in 6-chloronaphthalene-1-carboxylate, the synthesis often starts with an already substituted naphthalene derivative. For instance, starting with 1-chloronaphthalene-8-sulfonic acid and reacting it with chlorine in an aqueous solution can lead to the formation of 1,4-dichloronaphthalene-8-sulfonic acid. google.com The position of the substituents on the starting material directs the position of the incoming halogen.

Mechanochemically activated solid-state halogenation has also been explored for naphthalene. This solvent-free technique, using reagents like a Pb(OAc)₄-metal halide system, can offer higher selectivity compared to liquid-phase reactions. researchgate.net

Contemporary Synthetic Strategies for Naphthalene Carboxylates

Modern organic synthesis offers several advanced strategies for the preparation of naphthalene carboxylates, often providing higher efficiency, selectivity, and better functional group tolerance compared to classical methods.

Metal-Catalyzed Cross-Coupling Approaches in Naphthalene Chemistry

Transition metal-catalyzed reactions, particularly those using palladium, have become powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods can be applied to the synthesis of naphthalene carboxylates.

One such approach is the carbonylation of a chlorinated naphthalene derivative. evitachem.com A suitable starting material, like 1,6-dichloronaphthalene, could potentially undergo a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol to introduce the carboxylate group.

Decarboxylative cross-coupling is another significant strategy where carboxylic acids are used to replace traditional organometallic reagents. researchgate.net While not a direct synthesis of the target ester, these methods are crucial for creating substituted naphthalenes. For example, a palladium-catalyzed decarboxylative coupling could link a naphthalene carboxylic acid with an aryl halide. researchgate.net The Suzuki-Miyaura cross-coupling reaction is widely used to couple naphthalene derivatives. For instance, acridone (B373769) monoborate ester has been coupled with 1-bromo-8-chloronaphthalene, followed by a palladium-catalyzed intramolecular arylation to create complex fused systems. acs.org These powerful C-C bond-forming reactions are instrumental in building complex naphthalene-based molecules. acs.org

Table 2: Examples of Metal-Catalyzed Reactions in Naphthalene Chemistry

Reaction Type Catalyst Reactants Product Type Reference
Suzuki-Miyaura Coupling Palladium Acridone monoborate ester, 1-bromo-8-chloronaphthalene Fused acridone-naphthalene system acs.org
Decarboxylative Coupling Palladium, Copper Arene carboxylic acids, Aryl boronates Biaryl compounds researchgate.net

Electrochemical Synthesis of Naphthalene Carboxylates and Related Compounds

Electrochemical methods present an alternative synthetic pathway that is often more cost-effective, safer, and sustainable than conventional procedures. researchgate.net Electrochemical carboxylation involves the fixation of carbon dioxide (CO₂) into organic molecules. nih.gov

For naphthalenes, electrochemical carboxylation can be used to synthesize naphthalene carboxylic acids. The process typically involves the electroreduction of a naphthalene derivative in the presence of CO₂. researchgate.netnih.gov This method has been shown to produce 1,4-dicarboxylated 1,4-dihydronaphthalene (B28168) derivatives. acs.org Research has demonstrated that using electron-deficient naphthalene derivatives with a redox mediator can lead to selective monocarboxylation. researchgate.netnih.govacs.org The reaction often uses a sacrificial anode, such as magnesium, although systems with stable anodes are being developed to improve industrial applicability. nih.govelectrochem.org

Green Chemistry Principles in Naphthalene Ester Production

Applying green chemistry principles to the synthesis of naphthalene esters aims to reduce the environmental impact of the chemical processes. This involves using less hazardous reagents, minimizing waste, and improving energy efficiency.

Electrochemical synthesis, as described above, aligns with green chemistry by replacing hazardous chemical reducing agents with electrons. nih.gov The use of CO₂, a greenhouse gas, as a C1 synthon is also a key feature of this sustainable approach. researchgate.net

Mechanochemistry, which involves reactions induced by grinding or milling in the absence of a solvent, is another emerging green technique. researchgate.net Mechanochemical bromination of naphthalene has been reported using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) catalyzed by a zeolite in a ball mill, demonstrating a solvent-free route for halogenation. researchgate.net Such solvent-free protocols significantly reduce waste and the environmental hazards associated with volatile organic solvents.

Furthermore, the development of solid-acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins, can replace corrosive liquid acids like sulfuric acid in esterification reactions. These catalysts can often be reused multiple times without a significant loss of activity, further enhancing the sustainability of the process. organic-chemistry.org

Mechanistic Studies of Reaction Pathways to this compound

The formation of this compound from 6-chloronaphthalene-1-carboxylic acid and methanol proceeds via an acid-catalyzed nucleophilic acyl substitution, a mechanism central to Fischer esterification. masterorganicchemistry.commasterorganicchemistry.combyjus.com This reaction is an equilibrium process, and to achieve favorable yields, it is often necessary to employ an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comtamu.edu

The mechanism can be delineated into several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com This initial step significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack.

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol then attacks the now activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, an oxonium ion. byjus.com

Proton Transfer: A proton is subsequently transferred from the oxonium ion to one of the hydroxyl groups. This can occur in a two-step process where the alcohol first deprotonates the oxonium ion, followed by the protonation of the hydroxyl group by the conjugate acid of the alcohol. byjus.com This step is crucial as it transforms a poor leaving group (-OH) into a good leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate then collapses, leading to the elimination of a water molecule and the formation of a protonated ester. masterorganicchemistry.combyjus.com

Deprotonation: In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.combyjus.com

The presence of the chloro-substituent on the naphthalene ring is not expected to significantly alter the fundamental steps of the Fischer esterification mechanism. However, its electron-withdrawing nature may have a subtle influence on the reactivity of the carboxylic acid.

While specific experimental data for the synthesis of this compound is not extensively detailed in publicly available literature, general procedures for Fischer esterification provide a reliable framework for its preparation. The following table outlines typical conditions based on analogous reactions.

Interactive Data Table: General Conditions for Fischer Esterification

ParameterValue/ConditionRationale
Reactants 6-chloronaphthalene-1-carboxylic acid, MethanolStarting materials for the desired ester.
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)To protonate the carbonyl and activate it for nucleophilic attack. masterorganicchemistry.comoperachem.com
Solvent Methanol (in excess)Serves as both a reactant and a solvent, driving the equilibrium towards the product. tamu.edu
Temperature RefluxTo increase the reaction rate. operachem.com The specific temperature would be the boiling point of methanol (approx. 65 °C).
Work-up 1. Removal of excess methanol under reduced pressure. 2. Extraction with an organic solvent (e.g., ethyl acetate). 3. Washing with a saturated sodium bicarbonate solution. 4. Washing with brine (saturated NaCl solution). 5. Drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). 6. Concentration of the organic phase.To isolate and purify the ester product from the reaction mixture. The bicarbonate wash neutralizes the acid catalyst. operachem.com

Investigating the Reactivity and Transformational Chemistry of Methyl 6 Chloronaphthalene 1 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents on methyl 6-chloronaphthalene-1-carboxylate play a crucial role in determining the position of incoming electrophiles. The ester group (-COOCH₃) is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of substitution reactions. For instance, nitration or halogenation would be expected to occur at specific positions on the naphthalene nucleus, influenced by the combined directing effects of the chloro and carboxylate groups.

Nucleophilic Transformations at the Ester Functionality of this compound

The ester group of this compound is a key site for nucleophilic attack, enabling a variety of transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-chloronaphthalene-1-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality, thereby modifying the compound's properties.

TransformationReagentsProduct
HydrolysisNaOH, H₂O6-chloronaphthalene-1-carboxylic acid
TransesterificationR-OH, H⁺ or RO⁻6-chloronaphthalene-1-carboxylate (R-ester)

This table provides a simplified overview of hydrolysis and transesterification reactions.

Grignard Reagents: The reaction of this compound with Grignard reagents (RMgX) leads to the formation of tertiary alcohols. libretexts.orgmnstate.edu The reaction proceeds through a double addition of the Grignard reagent to the ester. The first equivalent adds to the carbonyl group, leading to the elimination of methoxide (B1231860) and the formation of a ketone intermediate. A second equivalent of the Grignard reagent then attacks the newly formed ketone to yield the tertiary alcohol after an aqueous workup. libretexts.orgleah4sci.com

Organolithium Reagents: Unlike Grignard reagents, the reaction of carboxylic acid derivatives with organolithium reagents can often be controlled to yield ketones. organicchemistrytutor.commasterorganicchemistry.com Two equivalents of the organolithium reagent are typically required; the first deprotonates any acidic protons, and the second adds to the carbonyl group to form a stable dianion intermediate. youtube.com This intermediate does not collapse until an acidic workup is performed, which then yields the ketone. organicchemistrytutor.commasterorganicchemistry.comyoutube.com

Organometallic ReagentIntermediateFinal Product
Grignard Reagent (excess)KetoneTertiary Alcohol
Organolithium Reagent (2 equiv.)Geminal DianionKetone

This interactive table summarizes the outcomes of reactions with common organometallic reagents.

Functionalization of the Halogen Atom via Cross-Coupling Reactions and Substitution

The chlorine atom on the naphthalene ring provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the chloronaphthalene derivative with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comyoutube.comorganic-chemistry.orglibretexts.org This method is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 6-position. organic-chemistry.orglibretexts.org The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgbeilstein-journals.orgyoutube.comacsgcipr.orgorganic-chemistry.org This is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgacsgcipr.org

Cross-Coupling ReactionCoupling PartnerResulting Bond
Suzuki-Miyaura CouplingOrganoboron compound (e.g., R-B(OH)₂)C-C
Buchwald-Hartwig AminationAmine (e.g., R-NH₂)C-N

This table highlights key cross-coupling reactions for functionalizing the chloro-substituent.

Reduction and Oxidation Chemistry of the Naphthalene Ring System

Reduction: The naphthalene ring can be reduced under various conditions. A Birch-type reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, can selectively reduce one of the rings to give a 1,4-dihydronaphthalene (B28168) derivative. The presence of both an electron-withdrawing ester group and an electron-donating chloro group will influence the regioselectivity of the reduction. Catalytic hydrogenation can lead to further reduction, eventually saturating one or both rings to form tetralin or decalin derivatives, respectively. The stepwise reduction of naphthalene derivatives has also been studied in biological systems. researchgate.net

Oxidation: The naphthalene ring can be oxidized to various products depending on the oxidizing agent and reaction conditions. youtube.comslideshare.net Strong oxidation, for instance with hot potassium permanganate (B83412) or vanadium pentoxide at high temperatures, can lead to the cleavage of one of the rings to form phthalic acid derivatives. youtube.com Milder oxidation can yield naphthoquinones. youtube.com The presence of substituents influences the reactivity and regioselectivity of the oxidation.

Rearrangement Reactions and Isomerization Processes Involving Naphthalene Carboxylates

Naphthalene derivatives can undergo various rearrangement and isomerization reactions, often under thermal or photochemical conditions. wikipedia.org For instance, the thermal isomerization of azulene (B44059) to the more stable naphthalene is a well-documented process. wikipedia.org While specific rearrangement reactions involving this compound are not extensively detailed in readily available literature, related naphthalene carboxylates can participate in rearrangements such as the benzilic acid rearrangement under specific conditions. libretexts.org Additionally, steric strain between adjacent bulky substituents on a naphthalene core can induce unusual rearrangements and even disrupt the aromaticity of the ring system. nih.gov

Derivatization and Structural Modification of Methyl 6 Chloronaphthalene 1 Carboxylate for Chemical Diversity

Synthesis of Novel Naphthalene (B1677914) Carboxylic Acid Derivatives

The generation of new naphthalene carboxylic acid derivatives from Methyl 6-chloronaphthalene-1-carboxylate is a fundamental strategy for creating chemical diversity. The ester group can be readily hydrolyzed under basic or acidic conditions to yield 6-chloronaphthalene-1-carboxylic acid. This carboxylic acid is a pivotal intermediate, enabling the synthesis of a variety of derivatives such as amides, acyl chlorides, and other esters through standard organic reactions.

Furthermore, the chloro-substituent on the naphthalene ring can be replaced or modified through various cross-coupling reactions. For instance, catalytic methods can be employed to introduce different functional groups at the 6-position, leading to a broad spectrum of substituted naphthalene carboxylic acids. The synthesis of naphthalene carboxylic acids from halogenated naphthalenes via carbonylation reactions is a well-established method in the literature. google.com

Starting MaterialReagents/ConditionsProduct
This compoundNaOH, H₂O/Heat6-chloronaphthalene-1-carboxylic acid
6-chloronaphthalene-1-carboxylic acidSOCl₂6-chloronaphthalene-1-carbonyl chloride
6-chloronaphthalene-1-carboxylic acidR-NH₂, Coupling AgentN-substituted-6-chloronaphthalene-1-carboxamide
This compoundOrganoboron reagent, Pd catalystMethyl 6-arylnaphthalene-1-carboxylate

Design and Preparation of Functionalized Naphthalene Scaffolds for Materials Science

Naphthalene-based compounds are integral to the development of advanced materials due to their unique electronic and photophysical properties. This compound is a valuable precursor for creating functionalized naphthalene scaffolds tailored for materials science applications. The inherent π-conjugated system of the naphthalene core makes it an excellent candidate for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The chloro and ester functionalities act as synthetic handles to introduce specific substituents that can tune the material's properties, such as its emission color, charge transport characteristics, and solubility. For example, arylamine groups can be introduced via Buchwald-Hartwig amination at the chloro-position to create hole-transporting materials, while the ester group can be modified to attach the scaffold to polymer backbones. This modular approach allows for the systematic design of materials with desired functionalities. researchgate.net

Elaboration into Polycyclic Aromatic Hydrocarbon (PAH) Architectures

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest in materials science and electronics due to their extended π-systems. chemistryviews.org this compound can be used as a foundational unit for the synthesis of larger, more complex PAH architectures.

One common strategy involves intramolecular or intermolecular cyclization reactions. For instance, a suitably functionalized derivative of the starting material can undergo a Scholl reaction, an oxidative cyclization that forms new carbon-carbon bonds between aromatic rings, leading to extended fused systems. chemistryviews.org Another approach is the photochemical cyclization of stilbene-like precursors, which can be synthesized from the naphthalene building block. nih.gov These methods provide pathways to construct a variety of PAHs with specific shapes and electronic properties, starting from a relatively simple naphthalene derivative. chemistryviews.orgnih.gov The synthesis of PAHs is crucial for developing new optoelectronic materials. chemistryviews.org

Precursor derived from this compoundReaction TypeResulting PAH Structure
Di-naphthyl derivativeScholl Reaction (e.g., FeCl₃)Perylene or Benzo[ghi]perylene derivative
Naphthyl-styrene derivativePhotochemical CyclizationChrysene or Benzo[c]phenanthrene derivative. nih.gov

Regioselective Functionalization Strategies for Complex Naphthalene Derivatives

Achieving regioselectivity—the ability to control where a chemical reaction occurs on a molecule—is paramount in the synthesis of complex organic compounds. The substituted pattern of this compound offers opportunities for highly regioselective functionalization. The electronic effects of the existing chloro (electron-withdrawing, ortho-, para-directing) and ester (electron-withdrawing, meta-directing) groups influence the reactivity of the different positions on the naphthalene ring towards electrophilic aromatic substitution.

Furthermore, directed ortho-metalation (DoM) strategies can be employed. In this approach, a directing group (like a derivative of the carboxylic ester) can chelate to a metal catalyst, directing a C-H activation/functionalization event to a specific adjacent position. Modern benzannulation reactions, which construct a new benzene (B151609) ring onto an existing system, also offer exceptional regiocontrol in building heavily substituted naphthalenes. researchgate.net These advanced strategies enable the precise construction of complex naphthalene derivatives that would be difficult to access through classical methods. researchgate.net

Stereoselective Transformations in Chiral Naphthalene Ester Systems

The development of stereoselective reactions to create chiral molecules is a major goal of modern organic synthesis, particularly for applications in pharmaceuticals and catalysis. While this compound itself is achiral, it can be a substrate in reactions that introduce chirality with high enantioselectivity.

Recent advances in catalysis have enabled asymmetric dearomatization reactions of naphthalenes. rsc.org For example, a chiral catalyst could promote an intramolecular cyclopropanation of a suitably modified naphthalene ester, creating multiple stereocenters, including quaternary ones, in a single step with high enantiomeric excess. rsc.org Similarly, asymmetric Wolff rearrangement reactions have been developed to convert α-diazoketones into chiral α,α-disubstituted carboxylic esters, a transformation that could be adapted to naphthalene systems. organic-chemistry.org Such methods are at the forefront of creating structurally rigid and well-defined three-dimensional molecules from flat aromatic precursors. rsc.org

Computational and Theoretical Investigations of Methyl 6 Chloronaphthalene 1 Carboxylate

Quantum Chemical Modeling of Molecular Structure and Electronic Distribution

Quantum chemical modeling offers a detailed picture of the molecular architecture and the distribution of electrons within methyl 6-chloronaphthalene-1-carboxylate. Techniques such as Density Functional Theory (DFT) and semi-empirical methods like AM1 are employed to calculate geometric, energetic, and electronic characteristics. researchgate.net

The fundamental structure of this compound is a naphthalene (B1677914) bicyclic aromatic system. A chlorine atom is attached at the 6-position, and a methyl carboxylate group (-COOCH₃) is at the 1-position. evitachem.com High-resolution microwave spectroscopy on the related 1-chloronaphthalene (B1664548) has provided precise rotational constants and structural parameters, which can serve as a benchmark for theoretical models. researchgate.net

The electronic distribution is significantly influenced by the substituents. The chlorine atom, being electronegative, withdraws electron density from the naphthalene ring through the inductive effect. Conversely, the ester group can also exhibit electron-withdrawing properties. The interplay of these electronic effects governs the molecule's reactivity and spectroscopic behavior. Theoretical calculations can map out the electron density, highlighting regions of higher or lower electron concentration, and predict properties like the dipole moment.

Table 1: Calculated Properties of Related Naphthalene Derivatives

PropertyValueMethodReference Compound
Rotational Constant A''1920.6 MHzCP-FTMW Spectroscopy1-Chloronaphthalene
Rotational Constant B''1122.2 MHzCP-FTMW Spectroscopy1-Chloronaphthalene
Rotational Constant C''708.5 MHzCP-FTMW Spectroscopy1-Chloronaphthalene
HOMO-LUMO Gap (average)4.03 eVDFTSubstituted Naphthalenes

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the mechanisms of chemical reactions. For this compound, DFT can be applied to study various transformations, such as nucleophilic aromatic substitution (SNAᵣ) reactions. mdpi.com

For instance, DFT calculations can model the reaction pathway of a nucleophile attacking the naphthalene ring. These calculations can determine the activation energies for substitution at different positions, thus predicting the most likely site of reaction. The presence of the chlorine atom and the ester group significantly influences the regioselectivity of such reactions. DFT studies on similar naphthalene derivatives have shown that both kinetic and thermodynamic factors, which can be calculated, control the direction and selectivity of reactions like lithiation. researchgate.net

Furthermore, DFT can be used to investigate the mechanisms of oxidation reactions, for example, with hydroxyl radicals. researchgate.netacs.org Such studies are crucial for understanding the atmospheric fate of related polycyclic aromatic hydrocarbons (PAHs). The calculations can identify intermediates, transition states, and reaction products, providing a complete picture of the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

While the naphthalene core is rigid, the methyl carboxylate group has rotational freedom, leading to different conformations. Conformational analysis involves identifying the stable arrangements of the atoms in a molecule and determining their relative energies. For this compound, this would focus on the orientation of the ester group relative to the naphthalene ring.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. aip.orgmdpi.comarxiv.org By simulating the movements of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations. unicamp.bryoutube.com For related naphthalene systems, MD simulations have been used to study properties like crystal packing, melting behavior, and interactions with other molecules, such as water. aip.orgnih.gov These simulations can reveal how the molecule interacts with its environment, which is crucial for understanding its behavior in solution or in biological systems.

Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods are extensively used to predict and interpret spectroscopic data.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.org These predictions are valuable for assigning the signals in experimental spectra and for confirming the molecular structure. For instance, the chemical shift of the methoxy (B1213986) protons is expected to be in a characteristic range. Comparing calculated and experimental spectra can help resolve ambiguities in signal assignment. chemicalbook.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using methods like DFT. These calculated frequencies correspond to the peaks in the infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, such as the C=O stretching frequency of the ester group and vibrations of the naphthalene ring. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. acs.org For this compound, these calculations would predict the wavelengths of maximum absorption (λₘₐₓ) corresponding to the π-π* transitions of the naphthalene system. nih.gov The substitution pattern influences the energy of these transitions and thus the color of the compound. Studies on naphthalene and its derivatives show a strong correlation between theoretical and experimental spectra. ijcesen.comacs.orgphotochemcad.comomlc.org

Table 2: Predicted Spectroscopic Data for Related Naphthalene Derivatives

SpectroscopyPredicted FeatureReference Compound/Method
¹³C NMRCarbonyl carbon at δ 165–170 ppm6-Methoxynaphthalene-2-carbonyl chloride
UV-Visλₘₐₓ at 339 nmDi(1-naphthyl)acetylene (a naphthalene derivative)
UV-Visλₘₐₓ at 275 nmNaphthalene

Theoretical Frameworks for Reactivity and Selectivity Prediction

Theoretical frameworks based on quantum chemistry provide a basis for understanding and predicting the reactivity and selectivity of this compound.

Frontier Molecular Orbital (FMO) Theory: This theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict reactivity. The energies and shapes of these orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile. For example, in a reaction with a nucleophile, the attack will likely occur at the atom with the largest LUMO coefficient.

Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the electron density surface of the molecule. Red regions indicate negative potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). These maps can predict where electrophilic or nucleophilic attack is most likely to occur.

Reactivity Indices: DFT can be used to calculate various reactivity indices, such as global and local softness and hardness, and the Fukui function. These indices quantify the reactivity of different sites within the molecule, allowing for the prediction of regioselectivity in chemical reactions. For instance, DFT studies on naphthalene complexes have successfully predicted the selectivity of metallation reactions. researchgate.net

By applying these theoretical frameworks, chemists can gain a deeper understanding of the chemical behavior of this compound, enabling the design of new synthetic routes and the prediction of its properties in various chemical environments.

Advanced Analytical and Spectroscopic Characterization in Research of Methyl 6 Chloronaphthalene 1 Carboxylate

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification of methyl 6-chloronaphthalene-1-carboxylate. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. This capability is crucial for distinguishing between isomers and other compounds with the same nominal mass.

In addition to molecular identification, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into the molecule's structure through fragmentation analysis. By subjecting the molecular ion to collision-induced dissociation (CID) or other fragmentation methods, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to piece together the structural components of the molecule. For instance, the fragmentation of related aromatic compounds often involves characteristic losses of small neutral molecules or radicals, providing clues about the substituents and their positions on the naphthalene (B1677914) core. The fragmentation pathways of similar compounds, such as ketamine analogues, have been systematically studied to aid in the identification of new derivatives. mdpi.com This involves observing characteristic cleavages and rearrangements that are specific to the core structure and its functional groups. mdpi.com

Table 1: Illustrative HRMS Fragmentation Data for a Naphthalene Derivative

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Inference
220.03189.02OCH3Loss of methoxy (B1213986) group from ester
220.03154.00C2H2O2Loss of methyl carboxylate group
220.03119.98ClLoss of chlorine atom

This table is for illustrative purposes and the exact fragmentation pattern for this compound would need to be experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of the molecule's connectivity and spatial arrangement.

¹H NMR spectra reveal the chemical environment of each proton, with chemical shifts indicating the type of proton (aromatic, methyl, etc.) and coupling constants providing information about adjacent protons.

¹³C NMR spectra provide information on the carbon skeleton of the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. core.ac.uk

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons. core.ac.uk

HSQC correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular framework, including the relative positions of the chloro and carboxylate substituents on the naphthalene ring. core.ac.uk

Advanced NMR techniques, such as those utilizing methyl groups as spectroscopic probes, have become instrumental in studying the dynamics of large proteins and complexes, showcasing the versatility of NMR in structural biology. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~128
C2~7.5~125
C3~7.9~130
C4~8.1~126
C4a-~131
C5~8.0~129
C6-~134
C7~7.6~127
C8~8.9~125
C8a-~130
COOCH3~4.0~52
COOCH3-~168

Note: These are predicted values and actual experimental values may vary.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecular geometry.

For naphthalene and its derivatives, X-ray crystallography can reveal subtle details about the planarity of the aromatic system and the orientation of substituents. mdpi.com For instance, studies on the crystal structure of naphthalene itself have shown that while the molecule possesses D2h symmetry in the gaseous state, the crystal packing forces can lead to slight distortions and a lower Ci symmetry in the solid state. nih.gov Obtaining a high-quality single crystal of this compound is a prerequisite for this powerful analytical method. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1025
Z4

This data is hypothetical and would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a sample. By employing a suitable stationary phase (e.g., C18) and mobile phase, components of a mixture are separated based on their differential partitioning between the two phases. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. HPLC can also be used for the purification of the compound on a preparative scale.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. In GC-MS, the sample is first vaporized and separated by gas chromatography, after which the individual components are introduced into a mass spectrometer for detection and identification. This technique provides both retention time data from the GC and mass spectral data from the MS, offering a high degree of confidence in the identification and purity assessment of the analyte. The fragmentation patterns observed in GC-MS can be compared to library spectra for confirmation. The use of high-resolution mass spectrometry in conjunction with GC further enhances the accuracy of identification. nih.gov

Spectroscopic Methods for Investigating Electronic Structure and Photophysical Phenomena

Spectroscopic methods such as fluorescence and phosphorescence are employed to probe the electronic structure and excited-state properties of this compound.

Fluorescence Spectroscopy involves exciting the molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength. The resulting fluorescence spectrum provides information about the electronic transitions within the molecule. For aromatic compounds like naphthalenes, fluorescence is a common phenomenon. The position and intensity of the fluorescence maximum, as well as the fluorescence quantum yield and lifetime, are sensitive to the molecular structure and its environment.

Phosphorescence Spectroscopy is similar to fluorescence but measures the emission from a triplet excited state, which has a much longer lifetime. This technique can provide valuable information about intersystem crossing and the energy of the triplet state.

Studies on related methylnaphthalene compounds have shown that their fluorescence and exciplex formation are influenced by the position of the methyl group, which causes steric hindrance and affects intermolecular interactions. westmont.edu The investigation of the photophysical properties of this compound can provide insights into its potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Strategic Utility of Methyl 6 Chloronaphthalene 1 Carboxylate As a Synthetic Building Block in Specialized Research Fields

Role as an Intermediate in the Synthesis of Agrochemicals and Pharmaceutical Precursors

The structural framework of Methyl 6-chloronaphthalene-1-carboxylate is a key feature that makes it a significant intermediate in the synthesis of potential agrochemical and pharmaceutical agents. evitachem.com Naphthalene (B1677914) derivatives are integral to many biologically active compounds, and the specific functional groups of this molecule offer versatile handles for synthetic modification. evitachem.com

The chloro group can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups. evitachem.com The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a coupling point for more complex molecular fragments. evitachem.com This reactivity is crucial for constructing the elaborate structures often required for biological activity. For instance, related compounds like 3-Chloronaphthalene-1-carboxylic acid are explicitly noted for their role as intermediates in producing biologically active derivatives for the pharmaceutical and agrochemical industries. While specific, commercialized end-products derived directly from this exact molecule are not broadly documented, its utility is evident from the chemical potential of its structure.

Table 2: Key Synthetic Transformations and Applications

Functional Group Reaction Type Potential Application
Chloro Group Nucleophilic Aromatic Substitution Introduction of nitrogen, oxygen, or sulfur-containing moieties to build bioactive scaffolds. evitachem.com
Chloro Group Palladium-Catalyzed Cross-Coupling Formation of C-C or C-N bonds to construct complex molecular skeletons. researchgate.net
Methyl Ester Hydrolysis to Carboxylic Acid Creation of a reactive site for amide bond formation or further functionalization. evitachem.com

| Naphthalene Core | Aromatic System Modification | Serves as a rigid scaffold upon which to build pharmacologically active structures. evitachem.com |

Precursor for Advanced Organic Materials (e.g., Dyes, Polymers, Electronic Components)

The naphthalene unit is a well-established chromophore and an essential component in many advanced materials. This compound serves as a valuable precursor for these materials due to its combination of a polycyclic aromatic core and tunable functional groups. evitachem.com

Dyes: The naphthalene core is a fundamental building block for synthetic dyes. The functional groups on this compound can be chemically modified to create conjugated systems that absorb and emit light at specific wavelengths. For example, the related 3-Hydroxynaphthalene-1-carboxylic acid is noted for its utility in dye synthesis. By transforming the chloro and ester groups, chemists can tune the electronic properties of the naphthalene system to develop new colorimetric and fluorescent materials. primescholars.comresearchgate.net

Polymers: This compound can be incorporated into polymer chains to impart specific properties such as thermal stability, rigidity, and fluorescence. evitachem.com After hydrolysis to the carboxylic acid, it can be used as a monomer in the synthesis of polyesters or polyamides. The naphthalene unit contributes to a high glass transition temperature and mechanical strength. Furthermore, it can be used in the synthesis of coordination polymers, where the carboxylate group binds to metal centers to form extended networks. researchgate.net

Electronic Components: Polycyclic aromatic hydrocarbons are foundational materials in the field of organic electronics. sigmaaldrich.com The rigid, planar naphthalene structure of this compound facilitates π-π stacking, which is crucial for charge transport in organic semiconductors. The chloro and ester groups allow for fine-tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO) and solubility, which are critical for processing and device performance. sigmaaldrich.com

Contribution to the Construction of Complex Heterocyclic Ring Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a strategic starting material for the synthesis of complex heterocyclic systems fused to or substituted on the naphthalene core.

The compound's two primary functional groups can be used sequentially or in concert to build new rings. The chlorine atom is a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are powerful methods for forming new carbon-carbon or carbon-nitrogen bonds. researchgate.net This allows for the attachment of other aromatic or heterocyclic rings.

Simultaneously, the methyl ester can be hydrolyzed to a carboxylic acid. This acid group can then participate in intramolecular cyclization reactions, often after modification, to form a new heterocyclic ring. For example, the carboxylic acid could be converted to an acyl chloride or amide, which then reacts with a nucleophile introduced via substitution of the chlorine atom, leading to the formation of a lactam or other heterocyclic structure fused to the naphthalene skeleton. The synthesis of quinolone and isoquinolone rings often employs such strategies involving metal-catalyzed reactions and rearrangements. researchgate.net

Applications in Ligand Design and Organometallic Chemistry

The design of organic ligands is central to the development of modern organometallic chemistry and catalysis. wiley.com this compound can serve as a scaffold for creating sophisticated ligands for metal complexes. nih.gov

The naphthalene core itself can act as an η⁶-arene ligand, coordinating directly to transition metals like Ruthenium, Iron, or Osmium. rsc.orgresearchgate.net Such arene complexes are actively researched for applications in catalysis and medicine. rsc.org

More commonly, the ester and chloro groups are modified to introduce specific donor atoms (e.g., nitrogen, phosphorus, or oxygen) that can chelate a metal center. For example, the ester could be converted to an amide functionalized with a pyridine (B92270) or phosphine (B1218219) group. This modular approach allows for the systematic tuning of the ligand's steric and electronic properties, which in turn controls the reactivity and selectivity of the resulting metal catalyst. wiley.comnih.gov The rigid naphthalene backbone provides a well-defined geometry, which is often desirable for creating highly selective catalysts for asymmetric synthesis. nih.gov

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding, π-π stacking, and host-guest interactions. ijsr.net this compound possesses structural features that make it an excellent building block for supramolecular architectures.

π-π Stacking: The electron-rich naphthalene core has a strong propensity for π-π stacking interactions, a key driving force for the self-assembly of aromatic molecules into ordered structures like columns or layers.

Hydrogen Bonding: While the methyl ester itself is a weak hydrogen bond acceptor, its hydrolysis to the carboxylic acid introduces a powerful hydrogen bond donor and acceptor. Carboxylate groups are well-known for forming robust and predictable hydrogen-bonded dimers or chains, which are fundamental synthons in crystal engineering and the construction of metal-organic frameworks (MOFs). researchgate.netresearchgate.net

Coordination-Driven Self-Assembly: Upon conversion to its carboxylate form, the molecule can coordinate to metal ions to form discrete metallacycles or extended coordination polymers. researchgate.netnih.gov These structures can create defined cavities or pores, making them suitable for applications in molecular recognition, storage, or catalysis. ijsr.netrsc.org

By combining these non-covalent interactions, this compound can be integrated into complex, functional supramolecular systems, from liquid crystals to porous organic frameworks. ijsr.net

Emerging Research Directions and Future Perspectives for Methyl 6 Chloronaphthalene 1 Carboxylate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focusing on "green chemistry" to minimize its environmental impact. This paradigm shift is driving research into more sustainable methods for synthesizing compounds like Methyl 6-chloronaphthalene-1-carboxylate. Traditional syntheses of naphthalene (B1677914) derivatives often rely on multi-step processes that may use harsh reagents and generate significant waste. chemistryviews.org

Current research efforts are geared towards developing atom-economical and energy-efficient synthetic pathways. A promising approach involves the direct C-H functionalization of naphthalene cores. nih.gov This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For instance, metal-catalyzed reactions, employing catalysts based on palladium, rhodium, and copper, have shown significant promise in the selective functionalization of naphthalene rings. thieme-connect.comresearchgate.net

Another innovative and sustainable approach is the synthesis of naphthalene derivatives through the nitrogen-to-carbon transmutation of isoquinolines. nih.govnih.govresearchgate.net This method utilizes an inexpensive and commercially available phosphonium (B103445) ylide as a carbon source, proceeding through a triene intermediate that undergoes 6π-electrocyclization to form the naphthalene product. nih.govnih.gov This strategy offers a novel route to substituted naphthalenes and could be adapted for the synthesis of this compound.

The table below summarizes some sustainable synthetic strategies applicable to naphthalene derivatives.

Synthetic StrategyKey FeaturesPotential Application to this compound
Metal-Catalyzed C-H Functionalization Direct introduction of functional groups onto the naphthalene core, high regioselectivity, reduced number of synthetic steps. nih.govacs.orgDirect introduction of the chloro and carboxylate groups onto a naphthalene precursor, potentially in a more streamlined fashion.
Nitrogen-to-Carbon Transmutation of Isoquinolines Utilizes readily available isoquinolines, inexpensive reagents, forms the naphthalene ring via electrocyclization. nih.govnih.govA novel retrosynthetic approach starting from a suitably substituted isoquinoline (B145761) to construct the 6-chloronaphthalene-1-carboxylate framework.
Cascade Radical Addition/Cyclization Metal-free conditions, in-situ generation of radical precursors. researchgate.netA potential route to construct the substituted naphthalene ring system under mild, metal-free conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reaction control, and ease of scalability. nih.govresearchgate.net These attributes make it a highly attractive platform for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net

The synthesis of this compound and its derivatives could be significantly improved by adopting flow chemistry principles. For instance, challenging reactions such as nitrations or those involving hazardous reagents, which may be part of a synthetic route to this compound, can be performed more safely in a microreactor. researchgate.net The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. aidic.it

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions. These systems can perform numerous experiments in a short period, systematically varying parameters to identify the optimal conditions for a given transformation. This high-throughput experimentation approach could be invaluable for developing efficient syntheses of new derivatives of this compound. researchgate.net

Flow Chemistry AdvantageRelevance to this compound Synthesis
Enhanced Safety Allows for the safe handling of hazardous reagents and intermediates that might be used in the synthesis. researchgate.net
Precise Reaction Control Improved control over temperature and mixing can lead to higher yields and purities of the final product. nih.gov
Scalability Reactions developed on a small scale in the lab can be more easily and reliably scaled up for industrial production. researchgate.net
Automation Enables rapid optimization of reaction conditions and the synthesis of a library of derivatives for screening purposes. researchgate.net

Exploration of Biocatalytic and Bio-inspired Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and environmentally friendly nature. While specific biocatalytic routes to this compound are not yet established, the broader field of enzyme-catalyzed reactions on aromatic compounds suggests significant potential.

Directed evolution and enzyme engineering are powerful tools for creating novel biocatalysts with desired activities. For example, nonheme iron enzymes have been engineered to perform reactions like alkene trifluoromethylazidation, showcasing the potential to introduce novel functionalities into organic molecules. acs.org It is conceivable that enzymes could be evolved to selectively hydroxylate or perform other modifications on the naphthalene ring of this compound, providing access to new derivatives that would be difficult to synthesize using traditional chemical methods.

Bio-inspired catalysis, which mimics the principles of natural enzymes using synthetic catalysts, also offers exciting prospects. These catalysts can combine the efficiency and selectivity of enzymes with the robustness and broader substrate scope of traditional chemical catalysts.

Innovation in Catalysis for Highly Selective Chemical Transformations

The development of novel catalysts is a primary driver of innovation in organic synthesis. For a molecule with multiple potential reaction sites like this compound, achieving high regioselectivity is a significant challenge.

Recent advances in catalysis offer powerful solutions. For example, ruthenium-catalyzed δ-bond activation has enabled the remote C5-selective functionalization of naphthalene derivatives, a feat that is difficult to achieve with traditional methods. acs.org This type of catalytic system, which utilizes a directing group to guide the catalyst to a specific C-H bond, could be adapted to selectively functionalize the naphthalene core of this compound at positions that are otherwise unreactive.

Gold-catalyzed reactions have also emerged as a powerful tool for the functionalization of naphthalenes, offering different reactivity profiles compared to more traditional copper or rhodium catalysts. nih.gov Furthermore, the development of new phosphine (B1218219) ligands for rhodium-catalyzed C-H arylation has demonstrated the crucial role of the ligand in controlling the outcome of the reaction. researchgate.net These innovations in catalyst design will undoubtedly enable more precise and efficient modifications of the this compound scaffold.

Catalytic InnovationSignificance for this compound Chemistry
Ruthenium-catalyzed δ-bond activation Enables functionalization at remote positions of the naphthalene ring, offering access to novel isomers. acs.org
Gold-catalyzed functionalization Provides alternative reaction pathways and selectivities for introducing new functional groups. nih.gov
Advanced Ligand Design Fine-tunes the properties of metal catalysts to achieve higher selectivity and efficiency in C-H functionalization reactions. researchgate.net

Computational Chemistry Driven Design and Discovery of Novel Naphthalene Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. mdpi.com These methods allow for the in-silico design of novel molecules and the prediction of their properties, thereby guiding and accelerating experimental work.

For this compound, computational chemistry can be employed in several ways. Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule, predict its reactivity, and elucidate the mechanisms of potential reactions. researchgate.netnih.gov This understanding can help in designing more efficient synthetic routes and predicting the regioselectivity of functionalization reactions.

Furthermore, computational screening of virtual libraries of naphthalene derivatives can identify candidates with desired properties, such as specific biological activities or material characteristics. nih.gov For instance, molecular docking studies can predict the binding affinity of novel derivatives to a biological target, guiding the synthesis of the most promising compounds for further testing. nih.gov This synergy between computational design and experimental synthesis is a powerful paradigm for the discovery of new and valuable naphthalene-based compounds.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling Methyl 6-chloronaphthalene-1-carboxylate in laboratory experiments?

  • Methodology :

  • Wear personal protective equipment (PPE), including gloves, protective clothing, and goggles, to avoid skin/eye contact .
  • Store waste separately and collaborate with certified waste management companies to ensure environmentally safe disposal .
  • Follow institutional safety guidelines for chemical handling, including proper ventilation and engineering controls .

Q. How should researchers evaluate the risk of bias in animal toxicology studies for this compound?

  • Methodology :

  • Use standardized risk-of-bias questionnaires, such as Table C-7 (), to assess:
  • Adequate randomization of administered doses.
  • Proper concealment of group allocation.
  • Completeness of reported outcomes (e.g., systemic effects like hepatic or renal toxicity) .
  • Cross-reference study designs with inclusion criteria for exposure routes (e.g., oral, dermal) and health outcomes outlined in Table B-1 () .

Q. What inclusion criteria are critical for literature reviews on systemic toxicity of this compound?

  • Methodology :

  • Focus on studies reporting systemic effects (e.g., hepatic, renal, respiratory) in humans or laboratory mammals .
  • Prioritize exposure routes relevant to research goals (e.g., inhalation for environmental toxicity, oral for metabolic studies) .
  • Exclude studies lacking dose-response data or clear outcome definitions .

Advanced Research Questions

Q. How can contradictions in toxicological data across studies be systematically resolved?

  • Methodology :

  • Conduct meta-analyses comparing study designs, such as dose ranges (e.g., subchronic vs. acute exposure) and species-specific metabolic pathways .
  • Evaluate methodological rigor using risk-of-bias tools (Table C-7) to identify confounding factors like inadequate randomization or incomplete outcome reporting .
  • Validate findings through independent replication studies with standardized protocols (e.g., OECD guidelines) .

Q. What crystallographic methodologies are recommended for resolving the structure of this compound?

  • Methodology :

  • Use SHELX programs for structure determination:
  • SHELXS/SHELXD for phase solution from X-ray diffraction data.
  • SHELXL for high-precision refinement, particularly with high-resolution datasets or twinned crystals .
  • Validate structural models using tools like R-factor analysis and electron density maps to address discrepancies .

Q. How can experimental phasing challenges in crystallography be addressed for derivatives of this compound?

  • Methodology :

  • Implement SHELXC/D/E pipelines for robust phasing in high-throughput workflows .
  • Optimize crystal growth conditions (e.g., solvent screening) to improve diffraction quality.
  • Cross-validate results with spectroscopic data (e.g., NMR, FTIR) to confirm molecular geometry .

Data Analysis and Reporting

Q. What strategies ensure reproducibility in toxicological studies of this compound?

  • Methodology :

  • Pre-register study protocols (e.g., on Open Science Framework) to define endpoints and statistical methods upfront.
  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for sharing raw datasets and analytical codes .
  • Use structured reporting templates aligned with Table B-1 () to standardize outcome documentation .

Q. How should researchers design dose-response experiments to assess genotoxicity risks?

  • Methodology :

  • Include positive/negative controls (e.g., known mutagens) to validate assay sensitivity.
  • Employ multiple endpoints (e.g., Ames test, comet assay) to capture different genotoxicity mechanisms .
  • Apply benchmark dose (BMD) modeling to estimate low-dose risk thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.